(4'-Fluoro-3-nitrobiphenyl-4-yl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODICBJLGSCZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for 4 Fluoro 3 Nitrobiphenyl 4 Yl Amine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.comnumberanalytics.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in
For (4'-Fluoro-3-nitrobiphenyl-4-yl)amine, the central challenge lies in the construction of the substituted biphenyl (B1667301) core and the regioselective introduction of three distinct functional groups: an amine (-NH2), a nitro (-NO2), and a fluorine (-F) atom.
Identification of Key Synthetic Precursors for the Biphenyl Scaffold
The biphenyl scaffold of the target molecule can be retrosynthetically disconnected at the C-C bond between the two phenyl rings. This disconnection is typically achieved through well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This leads to two key precursor types: an aryl halide and an arylboronic acid or its corresponding ester.
Key Precursors for Suzuki-Miyaura Coupling:
| Precursor A (Aryl Halide) | Precursor B (Arylboronic Acid/Ester) |
| 1-Bromo-4-fluoro-3-nitrobenzene | (4-aminophenyl)boronic acid |
| 4-Bromo-2-nitroaniline | (4-fluorophenyl)boronic acid |
An alternative approach involves the Ullmann coupling, which is particularly useful for the synthesis of sterically hindered biphenyls. nih.govresearchgate.net This method involves the coupling of two aryl halide molecules in the presence of copper.
Key Precursors for Ullmann Coupling:
| Precursor A (Aryl Halide) | Precursor B (Aryl Halide) |
| 1-Bromo-4-fluoro-3-nitrobenzene | 4-Iodoaniline |
| 4-Bromo-2-nitroaniline | 1-Fluoro-4-iodobenzene |
The choice of precursors will depend on factors such as commercial availability, cost, and the compatibility of the functional groups with the reaction conditions.
Strategic Considerations for Sequential or Convergent Introduction of Fluoro, Nitro, and Amine Functionalities
The timing of the introduction of the fluoro, nitro, and amine groups is critical due to their electronic and directing effects on electrophilic aromatic substitution. chegg.com Two main strategies can be considered: a sequential approach, where the functional groups are introduced one after another, or a convergent approach, where functionalized rings are synthesized separately and then coupled. researchgate.net
Sequential Synthesis Strategy:
A plausible sequential synthesis could start with a readily available substituted benzene (B151609) and introduce the other functional groups in a stepwise manner. For instance, starting with 4-fluoroaniline (B128567), the amine group would need to be protected before nitration to prevent oxidation and to direct the nitro group to the desired position. google.com
Convergent Synthesis Strategy:
Influence of Functional Groups:
| Functional Group | Electronic Effect | Directing Effect |
| -NH2 (Amine) | Strong electron-donating | Ortho, para-directing |
| -NO2 (Nitro) | Strong electron-withdrawing | Meta-directing |
| -F (Fluoro) | Weak electron-withdrawing (inductive), weak electron-donating (resonance) | Ortho, para-directing |
Given the ortho, para-directing nature of the amine and fluoro groups and the meta-directing nature of the nitro group, a careful sequence of reactions is necessary to achieve the desired substitution pattern. For example, nitrating 4-fluoroaniline would likely place the nitro group at the 2-position, which is not the desired isomer. Therefore, a more controlled strategy is required.
One effective convergent strategy would involve the Suzuki-Miyaura coupling of (4-fluorophenyl)boronic acid with 4-bromo-2-nitroaniline. The final step would be the reduction of the nitro group on the resulting biphenyl to the desired amine. This approach avoids protecting group chemistry and potential side reactions associated with direct nitration of a substituted aniline.
Reaction Mechanisms and Reactivity of 4 Fluoro 3 Nitrobiphenyl 4 Yl Amine and Analogous Structures
Mechanistic Pathways of Biphenyl (B1667301) C-C Bond Formation Reactions
The construction of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of biphenyl derivatives. Palladium-mediated cross-coupling reactions are among the most efficient and widely used methods for this transformation. gre.ac.ukscielo.br
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming biaryl linkages. gre.ac.ukwikipedia.org The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.org The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. nrochemistry.comnih.gov
The catalytic cycle consists of three primary steps:
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate (Ar-Pd-X). nrochemistry.comlibretexts.org The reactivity of the halide follows the order I > OTf > Br >> Cl. libretexts.org
Transmetalation : A base activates the organoboron reagent (Ar'-B(OR)₂) to form a more nucleophilic boronate complex. This complex then transfers its aryl group to the palladium(II) center, displacing the halide and forming a new diarylpalladium(II) complex (Ar-Pd-Ar'). wikipedia.orgnih.gov
Reductive Elimination : The diarylpalladium(II) intermediate undergoes reductive elimination, forming the C-C bond of the biphenyl product (Ar-Ar') and regenerating the catalytically active palladium(0) species, which can then enter another cycle. nrochemistry.comlibretexts.org
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent system. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps. nih.gov
| Component | Examples | Function |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursor to the active Pd(0) catalyst |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst and modulates its reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and influences reaction rate |
This table presents common components used in Palladium-mediated Suzuki-Miyaura cross-coupling reactions for biphenyl synthesis.
The Wurtz-Fittig reaction is a classic method for forming C-C bonds, including the synthesis of biphenyls, although it is often associated with lower yields and the formation of side products compared to modern cross-coupling methods. unacademy.comvedantu.com The reaction involves the treatment of an aryl halide with sodium metal. adichemistry.com
The mechanism is believed to proceed through radical or organoalkali intermediates. vedantu.comiitk.ac.in
Electron Transfer : Sodium metal donates an electron to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical and a sodium halide. adichemistry.com
Radical Coupling : Two aryl radicals can then dimerize to form the biphenyl product. vedantu.com
Alternatively, an organosodium intermediate (aryl-Na) may form, which then reacts with another molecule of aryl halide in a nucleophilic substitution-like manner. iitk.ac.in A significant drawback of this reaction is the formation of undesired side products. For instance, if an alkyl halide is also present (the Wurtz-Fittig variant), homo-coupling of the aryl halides (producing biphenyl), homo-coupling of the alkyl halides (producing an alkane), and the desired cross-coupling (producing an alkylarene) all compete. unacademy.com
Reactivity of Nitro and Amine Functional Groups on Biphenyl Scaffolds
The functional groups on the biphenyl core of (4'-Fluoro-3-nitrobiphenyl-4-yl)amine dictate its subsequent chemical transformations. The electron-withdrawing nitro group and electron-donating amine and fluoro groups exert profound and often competing influences on the reactivity of the aromatic rings.
The nitro group (-NO₂) is a powerful deactivating group for electrophilic aromatic substitution (SEAr) due to its strong electron-withdrawing nature through both inductive and resonance effects. wikipedia.orgresearchgate.net This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.eduquora.com The presence of a nitro group can decrease the reactivity of a benzene (B151609) ring by a factor of a million. msu.edu Consequently, electrophilic attack on a nitro-substituted ring requires harsh reaction conditions. ck12.org
In the case of this compound, the reactivity towards electrophiles is complex:
Ring A (with -NO₂ and -NH₂) : This ring is subject to the competing effects of the strongly activating, ortho, para-directing amine group (-NH₂) and the strongly deactivating, meta-directing nitro group (-NO₂). masterorganicchemistry.com The activating effect of the amine group is dominant and will direct incoming electrophiles to the positions ortho to it. The para position is occupied by the other phenyl ring.
Ring B (with -F) : This ring is activated by Ring A (a phenyl substituent is generally activating and ortho, para-directing) and weakly deactivated by the fluoro substituent. quora.com Halogens are deactivating via induction but ortho, para-directing via resonance.
| Substituent | Effect on Reactivity | Directing Influence |
| -NH₂ (Amine) | Strongly Activating | ortho, para |
| -NO₂ (Nitro) | Strongly Deactivating | meta |
| -F (Fluoro) | Weakly Deactivating | ortho, para |
| -C₆H₅ (Phenyl) | Weakly Activating | ortho, para |
This table summarizes the directing effects of substituents relevant to the electrophilic aromatic substitution on this compound.
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
In this compound, the fluorine atom is a potential leaving group. For an SₙAr reaction to occur on Ring B, the ring must be sufficiently electron-deficient. While fluorine itself is highly electronegative, the most significant activation comes from substituents that can delocalize the negative charge of the Meisenheimer complex via resonance, such as a nitro group. wikipedia.org In this specific molecule, the powerful electron-withdrawing nitro group is on the other ring. However, its electron-withdrawing influence is transmitted across the biphenyl system, deactivating the entire molecule to some extent and making Ring B more susceptible to nucleophilic attack than an unsubstituted fluorophenyl ring. The reaction rate is generally much faster for fluorine as a leaving group compared to other halogens in SₙAr, because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com
The nitro and amine groups are readily interconverted via redox reactions, which are fundamental transformations in organic synthesis. masterorganicchemistry.comwikipedia.org
Reduction of the Nitro Group : Aromatic nitro groups are easily reduced to primary amines under a variety of conditions. wikipedia.orgwikipedia.org This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing one. masterorganicchemistry.com
Common methods for this reduction include:
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel is a clean and efficient method. masterorganicchemistry.comwikipedia.org
Metals in Acid : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) are widely used for the reduction of nitroarenes. masterorganicchemistry.comyoutube.com
Other Reagents : Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed. wikipedia.org
| Reagent(s) | Conditions | Comments |
| H₂, Pd/C | Pressurized H₂ gas, various solvents | Clean, high-yielding, but can reduce other functional groups. |
| Fe, HCl | Aqueous acidic solution | Inexpensive and effective for industrial-scale synthesis. |
| SnCl₂, HCl | Acidic solution | A common laboratory-scale method. |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Can offer selectivity in the presence of other reducible groups. |
This table provides an overview of common reagents for the reduction of aromatic nitro compounds to amines.
Oxidation of the Amine Group : The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. The amine group in this compound can undergo oxidation. The electrochemical oxidation of anilines, for example, typically begins with a one-electron oxidation to form a radical cation. mdpi.com This intermediate can then undergo further reactions. While direct oxidation to a nitro group is possible, it often requires specific reagents and can be low-yielding. More common oxidation products include nitroso compounds, azoxy compounds, azo compounds, and polymeric materials. mdpi.com Protecting the amine, for instance as an amide, can help control its reactivity and prevent undesired side reactions. masterorganicchemistry.com
Nitrogen-Centered Radicals in Biphenylamine Functionalization
Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have become increasingly valuable in synthetic chemistry for the formation of carbon-nitrogen bonds. unimi.it Their application in the functionalization of biphenylamine scaffolds, such as this compound, opens pathways to novel molecular architectures and the synthesis of complex nitrogen-containing heterocycles. organicreactions.org The reactivity of these radicals is primarily exploited through intramolecular cyclization, intramolecular hydrogen atom abstraction, and intermolecular addition reactions. unimi.it
Aminyl and amidyl radicals are two key classes of nitrogen-centered radicals. Their generation can be accomplished under mild conditions using various methods, including photoredox catalysis, which has made their chemistry more accessible. unimi.itresearchgate.net Common strategies involve the cleavage of N-H, N-halogen, N-O, N-N, or N-S bonds through processes like homolytic cleavage, reduction, oxidation, or proton-coupled electron transfer (PCET). unimi.it
Visible-light-promoted methods are particularly prevalent. For instance, an earth-abundant manganese complex, Mn₂(CO)₁₀, can catalyze the generation of amidyl radicals from amines, which can then be used for site-selective chlorination or chloroamination reactions. researchgate.net Photocatalytic systems can also generate amidyl radicals from N-H bonds via an oxidative PCET mechanism, where the amide precursor forms a hydrogen-bond complex with a base before undergoing concerted homolytic activation. unimi.it In recent years, amidyl radicals have gained prominence as highly efficient reagents for hydrogen atom transfer (HAT) processes in photocatalytic reactions, demonstrating exceptional selectivity. beilstein-journals.org These radicals can be generated from various precursors, including N-bromoamides, where visible light initiates homolytic cleavage of the N-Br bond. beilstein-journals.org
Once generated, these radicals are versatile intermediates. nih.gov Amidyl radicals, for example, can participate in HAT processes with a variety of substrates to form new radical species, which can then be trapped to create functionalized products. beilstein-journals.orgbeilstein-journals.org The electrophilic nature of some amidyl radicals allows them to react with nucleophilic partners like silyl enol ethers or engage in anti-Markovnikov olefin carboamination. chemrxiv.org
| Method of Generation | Precursor Type | Conditions | Radical Type | Subsequent Reactivity |
| Photolysis | N-nitropiperidine | Neutral or Acidic | Aminyl / Aminylium | Addition to cyclohexene rsc.org |
| Manganese-Mediation | Amine functionalities | Mn₂(CO)₁₀, Visible Light | Amidyl | Site-selective C-H chlorination, Chloroamination of alkenes researchgate.net |
| Photocatalysis (HAT) | N-bromoamides | Visible Light | Amidyl | Hydrogen Atom Transfer (HAT) from C-H, Si-H, B-H bonds beilstein-journals.orgbeilstein-journals.org |
| Photoredox Catalysis | N-benzylaminopyridinium | Ir photocatalyst, Visible Light | Amidyl | Olefin carboamination, aza-Rubottom chemistry chemrxiv.org |
A powerful application of nitrogen-centered radicals is in the synthesis of nitrogen heterocycles through cyclization reactions. organicreactions.org The 5-exo cyclization onto an internal unsaturation is the most common mode of ring closure, similar to carbon-centered radicals. organicreactions.org These cyclization reactions can be part of a radical cascade, allowing for the rapid construction of complex molecular frameworks from simple precursors. organicreactions.org
Iminyl radicals, a subset of NCRs, generated from O-phenyloximes tethered to alkenes, readily undergo 5-exo-trig cyclizations. nsf.gov The resulting cyclic carbon-centered radical can then be trapped by various agents to form new C-C, C-N, C-O, C-S, or C-X bonds. nsf.gov This methodology has proven to have a broad substrate scope and can proceed with high diastereoselectivity. nsf.gov Similarly, the hypoiodite-mediated cyclization of primary amines lacking a radical-stabilizing group has been used to stereoselectively form oxazaspiroketals. nih.gov
Intermolecular addition reactions of NCRs are also synthetically valuable. The reactivity of aminyl and amidyl radicals allows for their addition to π-systems such as olefins, alkynes, and aromatic compounds. unimi.it For example, photolysis of N-nitropiperidine generates the piperidinyl radical, which can add to cyclohexene. rsc.org Manganese-mediated generation of amidyl radicals has been successfully applied to the intermolecular chloroamination of unactivated alkenes, providing efficient access to vicinal chloroamine derivatives. researchgate.net
| Radical Type | Reaction Type | Substrate Example | Product Type | Key Features |
| Aminyl Radical | Intramolecular Cyclization | Primary amine with distal unsaturation | Oxazaspiroketal | Stereoselective formation via hypoiodite oxidation nih.gov |
| Iminyl Radical | Intramolecular Cyclization | O-phenyloxime with tethered alkene | Functionalized Pyrroline | 5-exo-trig cyclization, broad scope, high diastereoselectivity nsf.gov |
| Amidyl Radical | Intermolecular Addition | Unactivated Alkenes | Vicinal Chloroamines | Manganese-mediated, mild conditions researchgate.net |
| Aminyl Radical | Intermolecular Addition | Cyclohexene | Functionalized Cyclohexane | Generated by photolysis of N-nitropiperidine rsc.org |
Photochemical and Photophysical Reaction Mechanisms
Nitrobiphenylamine systems, such as this compound, are characterized by their donor-π-acceptor structure, which gives rise to interesting photochemical and photophysical properties. The amino group acts as an electron donor and the nitro group as a strong electron acceptor, leading to significant intramolecular charge transfer (ICT) character. nih.govresearchgate.net
Upon photoexcitation, nitrobiphenylamine molecules undergo complex excited-state dynamics. rsc.org For analogous push-pull biphenyl derivatives like 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP), ultrafast transient absorption spectroscopy reveals the dynamics of the ICT process. nih.govresearchgate.net After excitation, the molecule transitions from the ground state to a locally excited (LE) state. From this LE state, an ultrafast charge transfer occurs, often coupled with structural rearrangements, to form a charge-transferred (CT) state. nih.gov
In polar solvents, this process is frequently associated with the twisting of the donor group (e.g., the dimethylaniline moiety) relative to the acceptor group (the nitrobenzene moiety) to populate a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net The rate of this twisting can be exceptionally fast, occurring on the femtosecond timescale (e.g., 220 fs for DNBP in chloroform). nih.gov In some cases, the transition to the TICT state is barrierless, and its rate is primarily governed by the viscosity of the medium. nih.govresearchgate.net In contrast to smaller nitroaromatic compounds which can exhibit sub-picosecond intersystem crossing (ISC) to the triplet state, larger systems like nitroperylene decay mainly through internal conversion (IC) from the excited singlet state. rsc.orgunige.ch
The intramolecular charge transfer (ICT) process in nitrobiphenylamine systems is highly sensitive to the solvent environment. nih.gov The stability of the highly polar charge-transfer state is significantly influenced by the polarity of the surrounding solvent molecules. This sensitivity is a hallmark of TICT state formation. rsc.org
In highly polar solvents like acetonitrile, the formation of the TICT state in DNBP is an ultrafast, barrierless process. nih.govresearchgate.net As the solvent polarity decreases, the dynamics change significantly. In solvents of moderate polarity, such as ethyl acetate, the rate of the twisting process slows down, and an equilibrium may be established between the LE and TICT states due to a low energy barrier for their interconversion. nih.govresearchgate.net In nonpolar solvents like dioxane, the twisting process can be completely retarded. nih.govresearchgate.net In the case of cyclohexane, a reverse twisting motion towards a more planar geometry (a planar ICT, or PICT process) has been observed in the excited state. nih.govresearchgate.net This strong dependence of the excited-state pathway on solvent properties is a key feature of these molecular systems.
| Solvent | Polarity | ICT Dynamics for 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) | Resulting State |
| Acetonitrile | High | Ultrafast, barrierless twisting of the DMA group | Twisted ICT (TICT) nih.govresearchgate.net |
| Ethyl Acetate | Moderate | Slowed twisting process | Equilibrium between LE and TICT states nih.govresearchgate.net |
| Dioxane | Low | Twisting process is completely retarded | LE state dominates nih.govresearchgate.net |
| Cyclohexane | Nonpolar | Reverse twisting motion towards planar geometry | Planar ICT (PICT), followed by ultrafast intersystem crossing nih.govresearchgate.net |
Theoretical and Computational Investigations of 4 Fluoro 3 Nitrobiphenyl 4 Yl Amine
Electronic Structure Elucidation and Analysis
Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Computational quantum chemistry methods are powerful tools for this purpose, offering detailed information on electron distribution, orbital energies, and spectroscopic properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies
Density Functional Theory (DFT) has become a standard method for calculating the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other properties. For (4'-Fluoro-3-nitrobiphenyl-4-yl)amine, DFT calculations would be employed to determine the optimized molecular geometry, including critical parameters such as the bond lengths, bond angles, and the dihedral angle between the two phenyl rings. These geometric parameters are crucial for understanding the molecule's stability and conformational preferences.
Frontier Molecular Orbital (FMO) Analysis and Electron Transfer Characterization
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the electronic nature of the substituents significantly influences the FMOs. researchgate.net
The electron-donating amino (-NH2) group is expected to raise the energy of the HOMO and contribute significantly to its electron density. This makes the amino-substituted ring more susceptible to attack by electrophiles. rsc.org
Conversely, the strongly electron-withdrawing nitro (-NO2) group will lower the energy of the LUMO and its electron density will be primarily localized on the nitro-substituted ring. researchgate.netrsc.org This makes this part of the molecule susceptible to nucleophilic attack.
The fluoro (-F) substituent exhibits a dual electronic effect: it is inductively electron-withdrawing but can be a weak π-electron donor through resonance.
This distribution of electron density dictates the molecule's reactivity. The analysis of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack and provides a basis for understanding intramolecular charge transfer (ICT) processes, which are important for nonlinear optical properties. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzene (B151609) | -6.75 | -1.15 | 5.60 |
| Aniline | -5.80 | -0.90 | 4.90 |
| Nitrobenzene | -7.40 | -2.80 | 4.60 |
| Biphenyl (B1667301) | -6.23 | -0.71 | 5.52 |
Conformational Analysis and Rotational Barriers
The three-dimensional structure of biphenyl derivatives is largely defined by the rotation around the single bond connecting the two phenyl rings (the pivotal bond). This rotation is governed by a delicate balance of steric and electronic effects.
Influence of Fluoro, Nitro, and Amino Substituents on Dihedral Angles and Torsional Dynamics of the Biphenyl Bond
In unsubstituted biphenyl, a balance between steric hindrance from the ortho-hydrogens and π-conjugation results in a twisted conformation with a dihedral angle of approximately 40-45°. Substituents, particularly at the ortho positions, can dramatically alter this angle. The presence of a bulky group at an ortho position to the pivotal bond increases steric repulsion, forcing the phenyl rings to adopt a more twisted conformation with a larger dihedral angle. nih.gov
For this compound, the nitro group is in the 3-position, which is ortho to the C1-C1' biphenyl bond. This bulky group will exert significant steric hindrance, leading to a large dihedral angle and a non-planar ground-state conformation. The amino group at the 4-position and the fluoro group at the 4'-position are in para positions relative to the pivotal bond and will have a less direct steric influence on the dihedral angle. Their electronic effects, however, can influence the torsional potential by modifying the π-system of the rings. DFT calculations are the primary tool for accurately predicting this dihedral angle and mapping the potential energy surface for rotation around the biphenyl bond.
Theoretical Examination of Atropisomerism in Substituted Biphenyls
When the barrier to rotation around the pivotal bond in a substituted biphenyl is sufficiently high, the molecule can exist as stable, separable enantiomers known as atropisomers. cutm.ac.in This phenomenon, also called axial chirality, arises when rotation is restricted, and the molecule lacks a plane of symmetry in its twisted conformation. cutm.ac.inslideshare.net The primary condition for atropisomerism in biphenyls is the presence of bulky substituents in the ortho positions, which create a high-energy planar transition state for rotation. ulisboa.pt
The compound this compound meets the criteria for potential atropisomerism. The ortho-nitro group provides the necessary steric bulk to create a significant rotational barrier. nih.gov The substitution pattern on both rings removes planes of symmetry, making the molecule chiral. Computational methods, specifically DFT, can be used to calculate the energy barrier for this rotation. nih.govscispace.com This is achieved by mapping the energy of the molecule as the dihedral angle is systematically varied, allowing for the identification of the ground state (twisted) and the transition state (planar or near-planar) conformations. The energy difference between these states is the rotational barrier. Experimental values for rotational barriers in various ortho-substituted biphenyls have been measured and serve as benchmarks for computational predictions. nih.govepfl.ch
| Ortho-Substituent | Experimental Barrier (kcal/mol) | Calculated Barrier (kcal/mol) |
|---|---|---|
| -F | 6.0 | 5.5 |
| -Cl | 11.5 | 10.9 |
| -CH3 | 13.6 | 13.2 |
| -I | 16.0 | 15.1 |
| -NO2 | >25 | Not Reported |
Reaction Pathway Analysis using Advanced Computational Methods
Beyond static properties, computational chemistry provides powerful tools for exploring the dynamics of chemical reactions. By mapping the potential energy surface (PES), researchers can elucidate detailed reaction mechanisms, identify intermediates, and calculate reaction rates. nih.gov
For this compound, several types of reactions could be investigated. For example, electrophilic aromatic substitution is a fundamental reaction of arenes. The directing effects of the amino, nitro, and fluoro substituents would determine the regioselectivity of such reactions. Computational methods can model the reaction pathway by locating the transition state structure for the attack of an electrophile at various positions on the rings. The calculated activation energies for each pathway would predict the most likely product. rsc.org Similarly, nucleophilic aromatic substitution, particularly on the electron-deficient nitro-substituted ring, could be explored.
The process involves optimizing the geometries of the reactants, products, and, most importantly, the transition state (TS) connecting them. Advanced algorithms can search for the TS, which is a first-order saddle point on the PES. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the intended reactants and products. Modern software packages like PyFrag and SurfinPES can automate much of this workflow, from the initial reaction path computation to the detailed analysis of the energetic components along the reaction coordinate. nih.govresearchgate.net This allows for a deep understanding of the electronic and steric factors that control the reaction barrier. researchgate.net
Transition State Calculations for Key Synthetic Steps and Mechanistic Insights
Detailed theoretical studies on the synthesis of this compound are not currently available. Such investigations would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed.
A critical aspect of these studies is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Analysis of the geometry and vibrational frequencies of the transition state provides valuable insights into the bond-breaking and bond-forming processes that occur during the reaction.
For a molecule like this compound, which is likely synthesized via a cross-coupling reaction such as the Suzuki or Buchwald-Hartwig reaction, transition state calculations could elucidate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. However, no such specific calculations for the synthesis of this compound have been reported.
Computational Prediction of Regio- and Chemoselectivity in Functionalization Reactions
The functionalization of an existing molecule like this compound presents questions of regioselectivity and chemoselectivity. Computational chemistry offers a predictive framework for understanding where a subsequent reaction is most likely to occur. For instance, in an electrophilic aromatic substitution reaction, the site of substitution is governed by the electron density of the aromatic rings.
Computational methods can be used to calculate various electronic properties that help predict selectivity. These include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions, derived from conceptual DFT, indicate the propensity of a particular atomic site to undergo a nucleophilic, electrophilic, or radical attack.
Calculated NMR Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the identification of isomers that might be formed in a reaction.
A hypothetical computational study on the functionalization of this compound would involve calculating these properties to predict the most likely site for further chemical modification. However, no such studies have been published.
Quantum Chemical Calculations and Orbital Theory in Reaction Mechanism Elucidation
Quantum chemical calculations and the principles of orbital theory are fundamental to a deep understanding of reaction mechanisms. Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is a particularly powerful tool.
The energy and spatial distribution of the HOMO and LUMO can provide significant insights into the reactivity of a molecule. For example, the HOMO energy is related to the ionization potential and indicates the ability of a molecule to donate electrons, while the LUMO energy is related to the electron affinity and indicates the ability of a molecule to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.
In the context of this compound, quantum chemical calculations could be used to determine the energies and shapes of its molecular orbitals. This information would be invaluable for understanding its behavior in various chemical reactions. For instance, in a reaction with an electrophile, the interaction would be primarily between the HOMO of this compound and the LUMO of the electrophile. The regioselectivity of such a reaction would be predicted to occur at the atomic site where the HOMO has the largest coefficient.
Unfortunately, a detailed analysis of the molecular orbitals of this compound based on quantum chemical calculations is not available in the scientific literature.
Applications in Advanced Chemical Synthesis
(4'-Fluoro-3-nitrobiphenyl-4-yl)amine as a Key Intermediate in the Synthesis of Complex Organic Molecules
This compound is a crucial intermediate in multi-step organic syntheses. The nitro group can be readily reduced to a primary amine, providing a reactive site for amide bond formation, while the existing amine group can be modified or protected. The biphenyl (B1667301) structure provides a rigid scaffold, and the fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of the final target molecule. This combination of features makes it a valuable starting material for constructing complex molecular frameworks, particularly in the agrochemical and materials science sectors. researchgate.netgoogle.com
Building Block for Agrochemically Relevant Compounds
The biphenylamine moiety is a common structural feature in a class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds function by blocking Complex II in the mitochondrial respiratory chain of fungi. chemicalbook.comresearchgate.net The specific substitutions on the biphenyl ring system are critical for the efficacy and spectrum of activity of these fungicides.
This compound is a precursor to the essential amine intermediates required for the synthesis of several commercially important SDHI fungicides. The nitro group is typically reduced to an amine in a key synthetic step, which is then coupled with a specific carboxylic acid to form the final active ingredient.
While the exact substitution patterns vary, the fundamental role of the biphenyl amine intermediate is consistent across this class of fungicides.
Boscalid: The synthesis of boscalid involves the key intermediate 2-amino-4'-chlorobiphenyl. google.comresearchgate.net This intermediate is prepared via a Suzuki coupling reaction followed by the reduction of a nitro group, a process analogous to the conversion of this compound to its corresponding diamine. researchgate.netgoogle.com
Bixafen: The production of bixafen requires the intermediate 3',4'-dichloro-5-fluorobiphenyl-2-amine. nih.govgoogle.com Synthesis routes for this intermediate often involve coupling reactions, such as Suzuki or Gomberg-Bachmann reactions, to construct the biphenyl core. google.comgoogle.com
Fluxapyroxad: This fungicide is synthesized from the intermediate 3',4',5'-trifluorobiphenyl-2-amine. nih.gov The preparation of this key aniline has been explored through various methods, demonstrating the importance of substituted biphenyl amines in modern agrochemicals. chemicalbook.comgoogle.com
Pyraziflumid: The synthesis of pyraziflumid, a novel SDHI fungicide, utilizes N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide. nih.govnih.gov The core of this molecule is the 3',4'-difluorobiphenyl-2-amine intermediate, highlighting the significance of fluorinated biphenyl structures in achieving high fungicidal activity. researchgate.netepa.gov
The following table summarizes the key biphenyl amine intermediates for these fungicides.
| Fungicide | Key Biphenyl Amine Intermediate |
| Boscalid | 2-Amino-4'-chlorobiphenyl |
| Bixafen | 3',4'-Dichloro-5-fluorobiphenyl-2-amine |
| Fluxapyroxad | 3',4',5'-Trifluorobiphenyl-2-amine |
| Pyraziflumid | 3',4'-Difluorobiphenyl-2-amine |
The industrial production of fungicides like boscalid and bixafen has driven research into more efficient and sustainable synthetic methods. A primary focus has been on the key C-C bond-forming step, typically a Suzuki coupling reaction, and the subsequent reduction of the nitro group.
Key areas of improvement include:
Catalyst Optimization: The cost of palladium catalysts used in Suzuki reactions is a significant factor in production costs. researchgate.net Research has focused on minimizing the amount of palladium catalyst required and developing more active and recyclable catalyst systems. researchgate.netgoogle.com
Continuous Flow Synthesis: Two-step continuous-flow protocols have been developed for the synthesis of intermediates like 2-amino-4'-chlorobiphenyl for boscalid. researchgate.netresearchgate.net This approach allows for high-temperature reactions in microtubular reactors, leading to high yields and selectivity, followed by in-line purification and subsequent reactions like catalytic hydrogenation. researchgate.net
Alternative Solvents: Efforts have been made to replace traditional organic solvents with more environmentally friendly options, such as using water-soluble catalysts or solvent systems like tert-butanol/water. researchgate.net
Process Simplification: Methodologies that allow for a "one-pot" or telescoped reaction sequence, where the product of one step is directly used in the next without complex purification, significantly reduce waste and cost. google.com For instance, after the Suzuki coupling to form the nitrobiphenyl intermediate, the reaction mixture can sometimes be filtered and directly subjected to catalytic hydrogenation. google.com
These advancements aim to make the industrial synthesis of these vital agrochemicals more cost-effective and environmentally sustainable. google.com
Q & A
Q. What are the common synthetic routes for preparing (4'-Fluoro-3-nitrobiphenyl-4-yl)amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or multi-step coupling reactions . A typical approach involves nitration of a fluorinated biphenyl precursor followed by reduction. For example:
- Step 1 : Nitration of 4'-fluorobiphenyl using nitric acid/sulfuric acid to introduce the nitro group at the 3-position.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl . Yields depend on the purity of intermediates, solvent choice (e.g., ethanol vs. DMF), and reaction temperature. reports yields >70% for analogous nitro-to-amine reductions under optimized conditions.
Table 1 : Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–80 | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 74–92 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :
- ¹H/¹³C NMR : To confirm the absence of nitro groups (post-reduction) and verify substitution patterns. For example, aromatic protons in the biphenyl system appear as multiplets in δ 6.8–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (C₁₂H₉FN₂O₂, exact mass 244.065 Da).
- HPLC/Purity Analysis : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity >95% .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound across studies?
Methodological Answer: Discrepancies in solubility (e.g., ethanol vs. DMF) often arise from crystallinity differences or hydration states . To address this:
- Perform solubility screening using standardized protocols (e.g., shake-flask method at 25°C).
- Analyze crystalline vs. amorphous forms via X-ray diffraction (XRD) . For instance, amorphous forms may show higher solubility in polar aprotic solvents like DMF .
- Use thermal gravimetric analysis (TGA) to detect bound solvents affecting solubility .
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 4'-fluoro group enhances electron-withdrawing effects, activating the biphenyl system for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . Key considerations:
- Ortho-directing effects : Fluorine directs electrophiles to the 3-nitro position, enabling regioselective functionalization.
- Electronic modulation : Fluorine increases the compound’s stability against oxidation, critical for reactions requiring harsh conditions (e.g., Pd-catalyzed couplings) .
Table 2 : Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Key Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–85 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amines | 50–70 |
Q. What mechanistic insights explain the compound’s biological activity in antimalarial or receptor-binding studies?
Methodological Answer: The 3-nitro group and biphenyl scaffold contribute to interactions with biological targets:
- Antimalarial Activity : Analogous compounds (e.g., 7-chloroquinolin-4-amine derivatives) inhibit heme detoxification in Plasmodium parasites. Structure-activity relationship (SAR) studies suggest nitro groups enhance redox cycling, generating cytotoxic radicals .
- Dopamine Receptor Binding : Fluorine and nitro groups modulate electron density, affecting affinity for D3 vs. D2 receptors. shows that carbonyl linkers (vs. amines) improve D3 selectivity by >1000-fold due to hydrogen bonding with the E2 loop .
Data Contradiction Analysis
Q. Why do reported biological activities vary significantly between in vitro and in vivo studies?
Methodological Answer: Discrepancies often stem from metabolic instability or poor bioavailability . To reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
